

assessing the cross-reactivity of commercial FKBP antibodies

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Compound of Interest

Compound Name: FK BINDING PROTEIN

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A Comprehensive Guide to Assessing the Cross-Reactivity of Commercial FKBP Antibodies for Researchers, Scientists, and Drug Development Professionals.

Introduction

The FK506-binding proteins (FKBPs) are a family of highly conserved proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing crucial roles in protein folding, cellular signaling, and immunosuppression. Given the high degree of sequence homology among FKBP family members, particularly within the catalytic domain, the potential for cross-reactivity among commercially available antibodies is a significant concern for researchers. This guide provides a comparative overview of selected commercial FKBP antibodies, focusing on available data regarding their specificity and cross-reactivity. It also includes detailed experimental protocols for in-house validation of antibody performance.

The Challenge of FKBP Antibody Specificity

The human FKBP family consists of several members, including FKBP12, FKBP12.6, FKBP51 (FKBP5), and FKBP52 (FKBP4), which share significant amino acid sequence identity. For instance, FKBP12 and FKBP12.6 exhibit 83% sequence identity, while FKBP51 and FKBP52 share approximately 70% identity. This homology presents a considerable challenge in developing antibodies that can specifically recognize a single FKBP isoform without cross-reacting with others. The use of non-specific antibodies can lead to erroneous results and misinterpretation of experimental data, highlighting the critical need for rigorous antibody validation.

Comparison of Commercial FKBP Antibodies

The following tables summarize key information for a selection of commercially available antibodies targeting various FKBP family members. The data has been compiled from manufacturer datasheets and available publications. It is important to note that direct comparative cross-reactivity studies are limited, and the absence of reported cross-reactivity does not definitively confirm specificity against all other FKBP isoforms.

Table 1: Overview of Selected Commercial FKBP Antibodies

Target	Antibody Name/Clo ne	Supplier	Catalog Number	Type	Host	Validated Applicati ons
FKBP12	Anti-FKBP12 antibody	Abcam	ab24373	Polyclonal	Rabbit	WB
FKBP1A/FKBP12 Antibody	Cell Signaling Technology	#55104	Polyclonal	Rabbit	WB	
FKBP12 Polyclonal Antibody	Thermo Fisher Scientific	PA1-026A	Polyclonal	Rabbit	WB, IHC(P), IP	
FKBP12 Antibody (H-5)	Santa Cruz Biotechnol ogy	sc-133067	Monoclonal	Mouse	WB, IP, IF, ELISA	
FKBP51 (FKBP5)	FKBP5 Antibody	Cell Signaling Technology	#8245	Polyclonal	Rabbit	WB
Anti-FKBP51 antibody [EPR6617]	Abcam	ab126715	Monoclonal	Rabbit	WB, IHC-P, IP, ICC/IF, Flow Cyt	
FKBP5 Recombina nt Superclona l Antibody (6HCLC)	Thermo Fisher Scientific	711292	Recombina nt	Rabbit	WB, ICC/IF	
FKBP52 (FKBP4)	FKBP4 Antibody	(Informatio n not readily available in				

initial
searches)

Table 2: Summary of Available Cross-Reactivity and Specificity Data

Antibody (Catalog #)	Target	Reported Specificity / Cross-Reactivity	Validation Method
Abcam (ab24373)	FKBP12	Specificity confirmed in FKBP1A Knockout HAP1 cells.	Knockout (KO) Validation
Cell Signaling Technology (#55104)	FKBP12	Recognizes endogenous levels of total FKBP1A/FKBP12 protein.	Western Blot of various cell lines.
Thermo Fisher Scientific (PA1-026A)	FKBP12	Detects a 12 kDa protein representing FKBP12 from rat heart homogenate.	Western Blot
Santa Cruz Biotechnology (sc-133067)	FKBP12	Recommended for detection of FKBP12 and FKBP12.6.	Manufacturer's claim
Cell Signaling Technology (#8245)	FKBP51 (FKBP5)	Does not cross-react with FKBP4 protein. [1]	Western Blot
Abcam (ab126715)	FKBP51 (FKBP5)	Signal lost in FKBP51 knockout cells; additional cross-reactive bands were observed.	Knockout (KO) Validation
Thermo Fisher Scientific (711292)	FKBP51 (FKBP5)	Specificity demonstrated by siRNA mediated knockdown of the target protein. [2]	Knockdown Validation

Disclaimer: The information in this table is based on the manufacturers' claims and available data. Independent verification is highly recommended. The absence of information on cross-reactivity with other FKBP isoforms should not be interpreted as a confirmation of specificity.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To ensure the reliability of your results, it is essential to validate the specificity of your chosen FKBP antibody in your experimental system. The following are detailed protocols for three common methods used to assess antibody cross-reactivity.

Western Blotting

Western blotting is a fundamental technique to assess antibody specificity based on the molecular weight of the target protein.

1. Sample Preparation:

- Prepare lysates from cells or tissues known to express different FKBP isoforms. Ideally, include lysates from knockout/knockdown cells for the target protein as a negative control, and lysates from cells overexpressing each FKBP isoform as positive controls.
- Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE:

- Load equal amounts of protein (20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.
- Include a pre-stained protein ladder to determine molecular weights.
- Run the gel at an appropriate voltage until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting:

- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Incubate the membrane with the primary FKBP antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.

5. Detection:

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.

6. Interpretation:

- A specific antibody should detect a single band at the expected molecular weight of the target FKBP isoform.
- The absence of a band in the knockout lysate and the presence of bands in the overexpression lysates for other FKBP isoforms would indicate cross-reactivity.

Immunoprecipitation (IP)

Immunoprecipitation followed by Western blotting can provide further evidence of antibody specificity.

1. Lysate Preparation:

- Prepare cell lysates in a non-denaturing lysis buffer to maintain protein-protein interactions.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the primary FKBP antibody overnight at 4°C.
- Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.

3. Elution and Western Blot Analysis:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting as described above, probing with the same or a different antibody against the target protein.

4. Interpretation:

- A specific antibody should only immunoprecipitate the target FKBP protein. The presence of other FKBP isoforms in the eluate indicates cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

A direct or competitive ELISA can be used to quantify the binding of an antibody to a panel of purified recombinant FKBP proteins.

1. Plate Coating:

- Coat the wells of a 96-well plate with purified recombinant proteins of different FKBP isoforms (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

2. Blocking:

- Wash the plate with wash buffer (e.g., PBST) and block with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

3. Antibody Incubation:

- Add serial dilutions of the primary FKBP antibody to the wells and incubate for 2 hours at room temperature.

4. Detection:

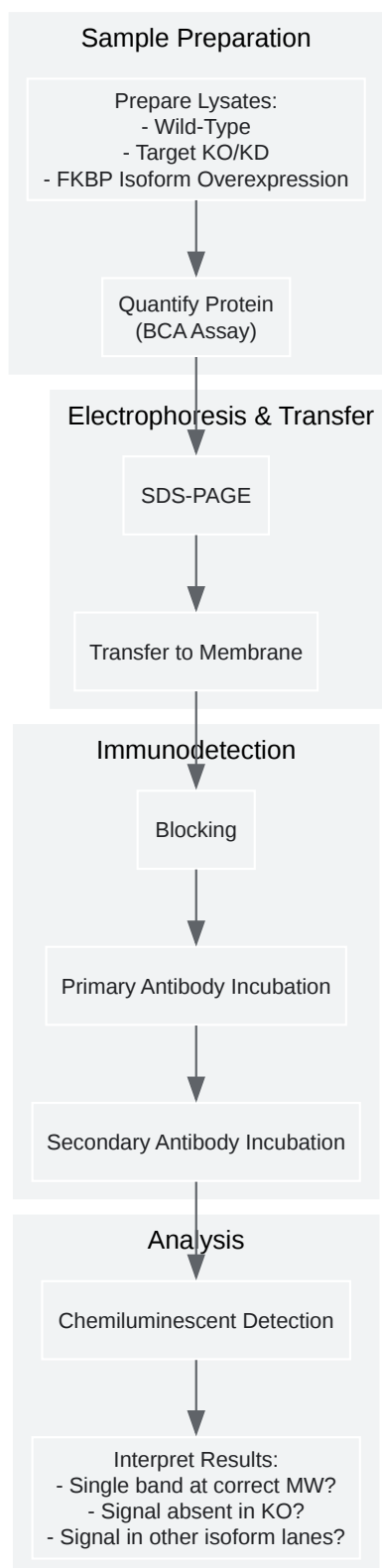
- Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
- Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

5. Data Analysis:

- Measure the absorbance at 450 nm.
- A specific antibody should show a strong signal only in the wells coated with the target FKBP isoform. Significant signal in wells with other FKBP isoforms indicates cross-reactivity.

Visualizing Experimental Workflows

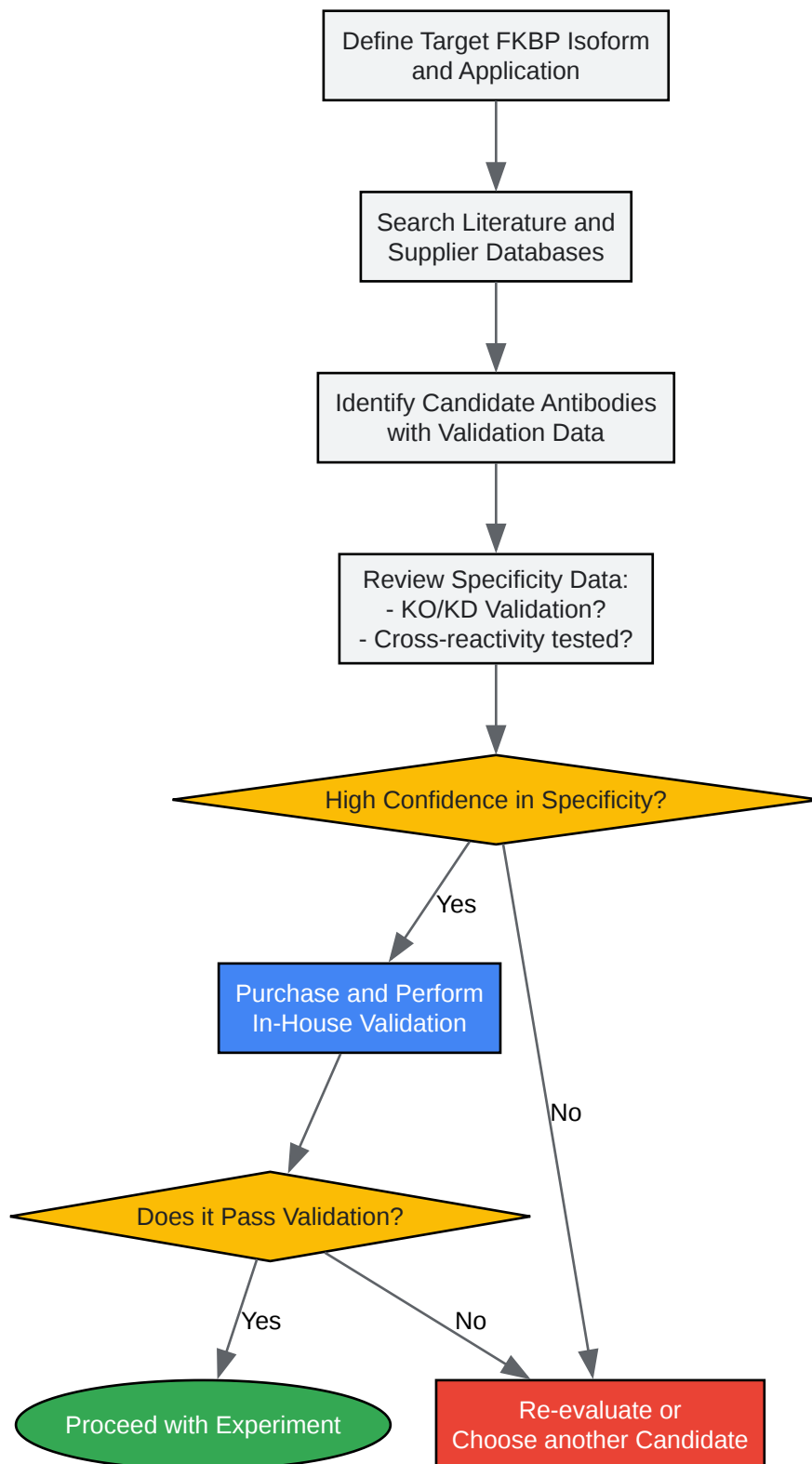
Western Blotting Workflow for Cross-Reactivity Assessment



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Caption: Western Blotting workflow for assessing antibody specificity and cross-reactivity.

Logical Flow for Selecting an FKBP Antibody



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Caption: A decision-making flowchart for selecting and validating a commercial FKBP antibody.

Conclusion

The selection of a specific antibody is paramount for generating accurate and reproducible data in research involving the FKBP protein family. This guide provides a starting point for researchers by summarizing available information on commercial FKBP antibodies and offering detailed protocols for their validation. Due to the high sequence homology among FKBP isoforms, it is strongly recommended that researchers perform their own in-house validation to confirm the specificity and rule out cross-reactivity of their chosen antibody within their specific experimental context. The use of knockout/knockdown models and panels of recombinant FKBP proteins are powerful tools in this validation process. By following a rigorous validation workflow, researchers can have greater confidence in their experimental outcomes and contribute to the generation of reliable scientific knowledge.

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References

- 1. FKBP5 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
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